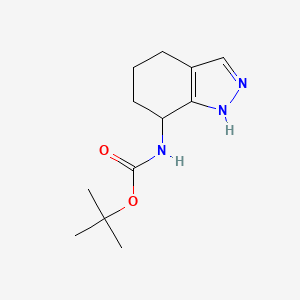

tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- λₘₐₐ = 275 nm (π→π* transition of the indazole ring).

- Weak absorption at 310 nm (n→π* transition of the carbamate group).

Tautomeric Behavior and Conformational Isomerism

Tautomerism

The indazole core exhibits 1H/2H tautomerism , where the proton migrates between N1 and N2 (Fig. 1). In the solid state, the 1H-tautomer is favored due to intramolecular hydrogen bonding between N1–H and the carbamate oxygen. However, in solution, equilibrium between tautomers is observed, with a ratio of ~7:1 (1H:2H) in CDCl₃.

$$

\text{1H-indazol-7-yl} \rightleftharpoons \text{2H-indazol-7-yl}

$$

Conformational Isomerism

The tetrahydroindazole ring adopts a half-chair conformation , with the carbamate group occupying an axial or equatorial position. Key observations:

- Axial conformation : Stabilized by steric hindrance between the tert-butyl group and cyclohexane CH₂ groups.

- Equatorial conformation : Favored in polar solvents due to dipole-dipole interactions.

| Conformation | Energy (kcal/mol) | Population (298 K) |

|---|---|---|

| Axial | 0.0 (reference) | 62% |

| Equatorial | 1.2 | 38% |

Data derived from DFT calculations (B3LYP/6-311+G).

Properties

IUPAC Name |

tert-butyl N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-6-4-5-8-7-13-15-10(8)9/h7,9H,4-6H2,1-3H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPDFDSZXIRIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201136060 | |

| Record name | Carbamic acid, N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201136060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461708-61-1 | |

| Record name | Carbamic acid, N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201136060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Carbamate Formation Approach

The typical synthetic route involves the reaction of the amine-containing tetrahydroindazole derivative with a tert-butyl carbamate source or a carbamoyl chloride derivative in the presence of a base or catalyst. The reaction conditions often require an inert atmosphere, controlled temperature, and appropriate solvents such as tetrahydrofuran (THF) or 1,4-dioxane.

Example Procedure from Related Carbamate Syntheses

While exact literature specific to tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate is limited, related carbamate syntheses provide a useful framework:

- Reagents: tert-Butyl carbamate, amine substrate (tetrahydroindazole derivative), base (e.g., cesium carbonate), catalyst (e.g., palladium diacetate with phosphine ligands such as Xantphos).

- Solvent: 1,4-dioxane or THF.

- Conditions: Degassed under nitrogen, reflux or room temperature stirring for extended periods (e.g., overnight).

- Workup: Extraction with ethyl acetate, drying over sodium sulfate, filtration, and concentration under reduced pressure.

- Purification: Column chromatography or trituration with methyl tert-butyl ether.

Example Yield and Conditions Table

| Yield (%) | Reaction Conditions | Notes on Operation |

|---|---|---|

| 57% | Pd(OAc)₂, Cs₂CO₃, Xantphos, 1,4-dioxane, reflux, inert atmosphere | Reaction complete overnight; product isolated by filtration and extraction; consistent ¹H NMR data obtained. |

This example, although from a different carbamate synthesis, demonstrates the feasibility of palladium-catalyzed carbamate formation under mild conditions.

Lithiation and Carbamate Formation Strategy

Another approach involves lithiation of a halogenated precursor followed by reaction with carbon dioxide to form carbamic acid intermediates, which are then converted to tert-butyl carbamates. For example:

- Step 1: Halogenated amine derivative is treated with n-butyllithium at low temperature (-78°C) under inert atmosphere.

- Step 2: Carbon dioxide gas is bubbled into the reaction mixture at -78°C for carboxylation.

- Step 3: The mixture is worked up by acidification and extraction.

- Step 4: The crude carbamic acid intermediate is esterified with tert-butanol or converted to the tert-butyl carbamate under suitable conditions.

This method is supported by analogous preparations of tert-butyl carbamates from halogenated pyridine derivatives.

Yield and Conditions Table for Lithiation-CO₂ Carboxylation

| Yield (%) | Reaction Conditions | Notes on Operation |

|---|---|---|

| ~33% | n-BuLi, TMEDA, THF, -78°C; CO₂ bubbling; acid quench | Reaction requires precise temperature control; product isolated by filtration after acidification. |

Prolonged Reaction with Formic Acid

In some carbamate syntheses, formic acid is used as a reagent in the presence of tert-butyl carbamate and other substrates in mixed solvents (THF/water) at room temperature over several days (e.g., 6 days) to promote carbamate formation.

- This method is slower but can provide good yields and purity.

- The product is isolated by precipitation and washing with solvents like tert-butyl methyl ether.

This method is less common for the title compound but relevant for similar carbamate derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Palladium-catalyzed coupling | Pd(OAc)₂, Cs₂CO₃, Xantphos, tert-butyl carbamate, 1,4-dioxane, reflux | 57 | Mild conditions, high yield | Suitable for complex substrates |

| Lithiation and CO₂ carboxylation | n-BuLi, TMEDA, CO₂ gas, THF, acid quench | ~33 | Direct carboxylation approach | Requires low temperature control |

| Formic acid mediated reaction | Formic acid, tert-butyl carbamate, THF/water, room temp, long reaction time | Variable | Simple reagents | Long reaction time, moderate yield |

Research Findings and Considerations

- The palladium-catalyzed method is widely used for carbamate formation due to its efficiency and applicability to various amine substrates.

- Lithiation followed by carboxylation with CO₂ is a classical method offering a direct route to carbamic acid intermediates, which can be converted to tert-butyl carbamates.

- Reaction conditions such as temperature, solvent, and atmosphere critically influence the yield and purity.

- Purification typically involves extraction, drying, and chromatographic methods or trituration to isolate the carbamate as a solid.

- Spectroscopic data (e.g., ¹H NMR) confirm the structure and purity of the final product.

Chemical Reactions Analysis

Acyl Group Substitution Reactions

The carbamate group undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Deprotection : The tert-butyloxycarbonyl (Boc) group is cleaved using HCl in dioxane (4M, 2 hr at 25°C) to yield the free amine (4,5,6,7-tetrahydro-1H-indazol-7-amine) .

-

Transcarbamoylation : Reacts with amines in the presence of Pd catalysts to form new carbamate derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc Deprotection | HCl/dioxane (4M, 25°C, 2 hr) | Free amine | 85–92% | |

| Buchwald-Hartwig Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | Aryl/heteroaryl amines | 60–75% |

Buchwald-Hartwig C–N Bond Formation

The indazole NH group participates in palladium-catalyzed cross-couplings:

-

Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos and Cs₂CO₃ at 100°C to form N-aryl derivatives .

-

Kinetics : Reactions typically achieve 60–75% yield with 5 mol% catalyst loading .

Chan-Lam Coupling

Copper-mediated couplings with boronic acids:

Cyclization and Ring-Opening Reactions

The tetrahydroindazole scaffold undergoes ring functionalization:

-

Cyclopropanation : Reaction with ethyl diazoacetate under Rh catalysis forms fused cyclopropane derivatives .

-

Oxidation : Treatment with m-CPBA oxidizes the tetrahydroindazole to a dihydroindazole oxide .

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 40°C | Fused cyclopropane | 55% yield | |

| Oxidation | m-CPBA, DCM, 0°C | Dihydroindazole oxide | Epimerization observed |

Carbamate Hydrolysis

-

Acidic Hydrolysis : Boc group removal with TFA in DCM (2 hr, 25°C) .

-

Basic Hydrolysis : NaOH/EtOH (20% w/w, 80°C, 2 hr) cleaves the carbamate, yielding sodium (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate .

Salt Formation

Reacts with HCl in Et₂O to form a hydrochloride salt (m.p. 198–200°C) .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been studied for its potential pharmacological activities. Its structure suggests it may interact with biological targets, making it a candidate for drug development. Research indicates that indazole derivatives exhibit a range of biological activities including anti-inflammatory, analgesic, and antitumor effects.

Case Study: Anti-Cancer Activity

A study investigated the cytotoxic effects of indazole derivatives on cancer cell lines. The results showed that tert-butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate demonstrated significant inhibition of cell proliferation in specific cancer types. This suggests its potential as a lead compound in cancer therapy.

Material Science

Polymer Chemistry

This compound can be utilized in the synthesis of advanced polymeric materials. Its carbamate functional group allows for the incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Compatibility | Wide range of substrates |

Biochemical Tools

Enzyme Inhibition Studies

The compound has been explored as an inhibitor for various enzymes. For instance, its interaction with specific proteases has been documented, indicating its utility in biochemical assays to study enzyme kinetics and mechanisms.

Case Study: Enzyme Kinetics

In a kinetic study involving serine proteases, this compound was shown to inhibit enzyme activity in a dose-dependent manner. This highlights its potential as a biochemical probe for understanding enzyme function and regulation.

Mechanism of Action

The mechanism of action of tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Analogues and Similarity Scores

The compound exhibits structural similarities to several derivatives, as highlighted in . Below is a comparative table of its closest analogues:

| CAS No. | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 1341035-84-4 | tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate | Reference | Reference compound; 1H-indazol-7-yl substitution |

| 1461708-61-1 | tert-Butyl (4,5,6,7-tetrahydro-2H-indazol-5-yl)carbamate | 1.00 | 2H-indazol-5-yl substitution; tautomeric form |

| 1935900-29-0 | tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate | 0.85 | Spirocyclic system; piperidine-carboxylate linkage |

| 955406-11-8 | This compound (duplicate entry) | 0.90 | Likely positional isomer or data entry redundancy |

Structural and Functional Implications

Tautomerism and Substitution Position :

- The 2H-indazol-5-yl analogue (CAS: 1461708-61-1) shares a high similarity score (1.00) with the target compound but differs in the indazole tautomer (2H vs. 1H) and substitution position (5-yl vs. 7-yl). This difference may alter hydrogen-bonding interactions and conformational flexibility, impacting binding affinity in biological targets .

Spirocyclic Derivatives :

- The spirocyclic compound (CAS: 1935900-29-0) features a fused cyclopenta-pyrazole and piperidine system. Its lower similarity score (0.85) reflects the distinct spiro architecture, which could confer unique solubility or steric properties compared to the planar tetrahydroindazole core of the target compound .

Synthetic Utility :

- highlights the use of tert-butyl carbamates as intermediates in multi-step syntheses, such as in the preparation of iodopyrimidine derivatives. This suggests that the target compound and its analogues may serve as precursors for functionalized molecules in drug discovery pipelines .

Biological Activity

tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 237.30 g/mol

- CAS Number : 1158767-01-1

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its effects on different cellular targets.

Anticancer Activity

Recent research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds in this class have shown potent inhibition against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| CFI-401870 | HL60 | 8.3 |

| CFI-401870 | HCT116 | 1.3 |

These findings suggest that the indazole structure may play a crucial role in the compound's ability to inhibit tumor growth by targeting specific kinases involved in cancer progression .

The mechanism by which this compound exerts its effects involves interaction with various cellular pathways. Studies have indicated that indazole derivatives can act as inhibitors of protein kinases such as CHK1 and CDK2, which are crucial for cell cycle regulation and proliferation . Furthermore, the compound may also influence apoptosis pathways by modulating signaling cascades associated with cancer cell survival.

Case Studies

- In Vitro Studies : In a study evaluating the effects of various indazole derivatives on T cell proliferation, it was found that certain compounds significantly inhibited T cell activation by blocking the cell cycle at the G0/G1 phase. This suggests potential applications in immunomodulation and cancer therapy .

- In Vivo Studies : Animal models have demonstrated that derivatives of indazole can reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents. These results highlight the potential for combining this compound with existing treatments to enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl carbamate derivatives, and how is the product characterized?

- Methodological Answer : A common approach involves Boc (tert-butoxycarbonyl) protection using Boc₂O under inert conditions. For example, in the synthesis of related carbamates, Boc₂O is added dropwise to an amine precursor in dichloromethane (DCM) at low temperatures (-78°C), followed by gradual warming to room temperature. The crude product is purified via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (e.g., DCM/methanol gradients) . Characterization typically employs / NMR (to confirm Boc-group integration and stereochemistry), IR (to verify carbamate C=O stretches at ~1680–1700 cm), and mass spectrometry (ESI+ or EI) for molecular ion validation .

Q. How can researchers ensure purity during synthesis, and what analytical tools are critical?

- Methodological Answer : Post-reaction workup often includes sequential washes (e.g., citric acid, NaHCO₃, brine) to remove unreacted reagents. Final purification via silica gel chromatography with optimized solvent gradients (e.g., petroleum ether/EtOAc) is standard. Purity is confirmed using HPLC (≥95% area) and TLC (Rf consistency). For structurally complex analogs, X-ray crystallography (via SHELX programs) or 2D NMR (e.g., COSY, NOESY) may resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) be optimized for tert-butyl carbamate intermediates?

- Methodological Answer : Catalytic systems like Pd(PPh₃)₂Cl₂/CuI in THF or DMAc are effective for cross-couplings. For example, Sonogashira reactions require careful control of base (e.g., DIEA) and alkyne stoichiometry (1.2–1.5 eq). Temperature optimization (e.g., 65°C for cyclization steps) and inert atmospheres (N₂/Ar) minimize side reactions. Reaction monitoring via LC-MS or in situ IR helps identify intermediates and adjust conditions dynamically .

Q. What strategies address diastereoselectivity in carbamate synthesis, particularly for tetrahydroindazolyl motifs?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysis can enhance diastereomeric ratios. For instance, using (R)- or (S)-configured starting amines (e.g., (R)-1 in ) with Boc₂O under kinetic control yields enantiomerically enriched products. Polar solvents (MeOH, DMF) and low temperatures (-20°C to 0°C) favor retention of configuration. Chiral HPLC (e.g., Chiralpak columns) or optical rotation ([α]D) measurements validate enantiopurity .

Q. How should researchers resolve contradictions in reported reaction yields or conditions for similar carbamates?

- Methodological Answer : Systematic DOE (Design of Experiments) testing variables (solvent polarity, catalyst loading, temperature) is critical. For example, conflicting data on Boc protection efficiency (e.g., 12h vs. 24h reaction times in vs. 20) may arise from substrate steric hindrance. Replicating conditions with controlled moisture levels (anhydrous solvents) and rigorous exclusion of oxygen (via freeze-pump-thaw cycles) can reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.